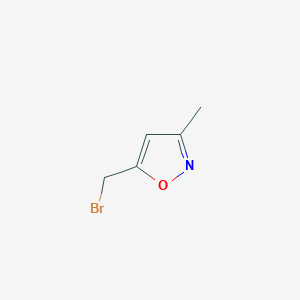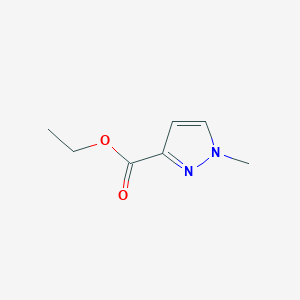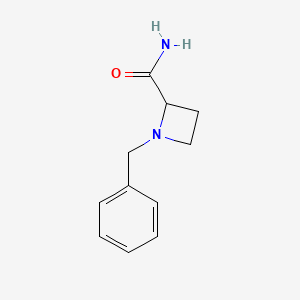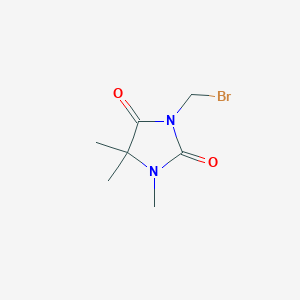
5-(Bromomethyl)-3-methylisoxazole
Overview
Description
5-(Bromomethyl)-3-methylisoxazole is a useful research compound. Its molecular formula is C5H6BrNO and its molecular weight is 176.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activities : Uno et al. (1979) synthesized various 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives from 3-(bromomethyl)-1,2-benzisoxazole. Some derivatives showed marked anticonvulsant activity in mice, with the introduction of a halogen atom at the 5 position of the benzisoxazole ring increasing activity and neurotoxicity (Uno, Kurokawa, Masuda, & Nishimura, 1979).
Synthesis of AMPA : Begtrup and Sløk (1993) demonstrated the synthesis of the excitatory amino acid AMPA (2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid) from 3-hydroxy-5-methylisoxazole, where bromomethylation played a critical role. This study optimized bromomethylation through equilibrium control (Begtrup & Sløk, 1993).
Biodegradation of Pharmaceuticals : Mulla et al. (2018) investigated the degradation of sulfamethoxazole (SMX) in various bacteria. The bacteria showed complete degradation of 3-amino-5-methylisoxazole, a by-product of SMX catabolism, suggesting a potential application in bioremediation of SMX-contaminated sites (Mulla, Hu, Sun, Li, Suanon, Ashfaq, & Yu, 2018).
Heterocyclic Chemistry : Sakamoto et al. (1991) synthesized 3-substituted 5-(tributylstannyl)isoxazoles, which involved the conversion of 5-(tributylstannyl)-3-methylisoxazole into various derivatives. This study contributes to the field of condensed heteroaromatic ring systems (Sakamoto, Kondo, Uchiyama, & Yamanaka, 1991).
Synthesis of Fluoroalkylisoxazoles : Chalyk et al. (2019) conducted a study on the synthesis of 5-fluoroalkyl-substituted isoxazoles starting from functionalized halogenoximes. This research contributes to the development of isoxazole-based compounds in organic chemistry (Chalyk, Hrebeniuk, Fil, Gavrilenko, Rozhenko, Vashchenko, Borysov, Biitseva, Lebed', Bakanovych, Moroz, & Grygorenko, 2019).
Tautomerism Studies : Boulton and Katritzky (1961) investigated the tautomerism of heteroaromatic compounds, including 5-hydroxyisoxazoles. Understanding the tautomerism of these compounds contributes to the fundamental knowledge of isoxazole chemistry (Boulton & Katritzky, 1961).
Synthesis of Pantherine : Bowden, Crank, and Ross (1968) synthesized the active principle of Amanita muscaria, 5-aminomethyl-3-hydroxyisoxazole, from 3-bromo-5-methylisoxazole. This study contributes to the field of natural product synthesis (Bowden, Crank, & Ross, 1968).
Antimicrobial Studies : Lamani et al. (2009) synthesized novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives, including compounds derived from 5-bromomethyl isoxazoles. These compounds showed significant antibacterial and antifungal activities (Lamani, Shetty, Kamble, & Khazi, 2009).
Properties
IUPAC Name |
5-(bromomethyl)-3-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c1-4-2-5(3-6)8-7-4/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUJLHLWCUMHRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442367 | |
| Record name | 5-(Bromomethyl)-3-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36958-61-9 | |
| Record name | 5-(Bromomethyl)-3-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(bromomethyl)-3-methyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate](/img/structure/B1278351.png)












